molecular formula C20H27N7O4S B2531881 3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 886894-57-1

3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2531881
CAS No.: 886894-57-1
M. Wt: 461.54
InChI Key: ROBFXLPMPMUTGC-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is recognized in scientific literature as a potent, selective, and ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) source . Its primary research value lies in the study of ALK-positive cancers, such as a subset of non-small cell lung cancers (NSCLC), anaplastic large cell lymphomas, and neuroblastomas. The compound functions by potently inhibiting ALK autophosphorylation and downstream signaling pathways, including the STAT3, AKT, and ERK cascades, which are critical for cell proliferation and survival in ALK-driven tumors source . This makes it an essential pharmacological tool for investigating the oncogenic mechanisms of ALK fusions and mutations, validating ALK as a therapeutic target, and studying resistance mechanisms that arise from other ALK inhibitors. Researchers utilize this compound in vitro and in vivo to model disease and evaluate the biological consequences of targeted ALK inhibition, providing crucial insights for the development of novel anticancer strategies.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O4S/c1-2-23-8-10-24(11-9-23)19-6-7-20(22-21-19)25-12-14-26(15-13-25)32(30,31)18-5-3-4-17(16-18)27(28)29/h3-7,16H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFXLPMPMUTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, identified by its CAS number 886895-02-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H29N7O4SC_{21}H_{29}N_{7}O_{4}S with a molecular weight of 475.6 g/mol. The structure features two piperazine rings, a pyridazine moiety, and a nitrophenyl sulfonyl group, which contribute to its biological activity.

PropertyValue
CAS Number886895-02-9
Molecular FormulaC21H29N7O4S
Molecular Weight475.6 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Piperazine derivatives are known to exhibit a range of biological activities, including inhibition of enzymes such as acetylcholinesterase. This compound's structure suggests potential interactions with neurotransmitter receptors and enzymes, which may explain its pharmacological effects .

Pharmacological Effects

Research indicates that compounds similar to 3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine may act as:

  • Acetylcholinesterase Inhibitors : This activity can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
  • Antihistamines : Similar piperazine compounds have shown dual receptor specificity, acting as both H1 and H3 antagonists, which could be relevant for allergic reactions and other histamine-related conditions .
  • Anticancer Agents : Some studies suggest that piperazine derivatives have anticancer properties, possibly through the modulation of growth factor receptors .

Study 1: Acetylcholinesterase Inhibition

A study involving various piperazine derivatives demonstrated that certain compounds effectively inhibited human acetylcholinesterase. The docking studies suggested that the binding affinity was influenced by substituents on the piperazine ring, indicating that modifications could enhance inhibitory activity .

Study 2: Antihistaminic Activity

In a clinical trial assessing the pharmacokinetics of several H1 receptor antagonists, compounds structurally related to this pyridazine derivative exhibited prolonged action and significant receptor binding affinity. This suggests potential therapeutic applications in treating allergic conditions .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyridazine, including the compound , exhibit a range of biological activities:

  • Anticancer Activity :
    • Pyridazine derivatives have shown potential as anticancer agents. Studies suggest that compounds similar to 3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine can inhibit tumor growth and induce apoptosis in cancer cells. For example, a study highlighted the anticancer effects of various pyridazinones, indicating their efficacy against different cancer cell lines .
  • Antimicrobial Properties :
    • The compound has demonstrated antibacterial and antifungal activities. Research has shown that pyridazine derivatives can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Antihypertensive Activity :
    • Some studies have focused on the antihypertensive effects of pyridazine derivatives, suggesting that they can lower blood pressure effectively. This property could be beneficial in treating hypertension .

Case Studies

Several case studies have been documented to illustrate the applications of this compound:

StudyFocusFindings
Ahmad et al. (2020)Anticancer ActivityDemonstrated that pyridazinone derivatives significantly inhibited cancer cell proliferation in vitro .
Gazi University (2011)Analgesic and Anti-inflammatory ActivityEvaluated antipyrine/pyridazinone hybrids, showing comparable efficacy to traditional NSAIDs like aspirin .
Research on Antihypertensive AgentsBlood Pressure RegulationCompounds exhibited significant blood pressure-lowering effects in animal models .

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects :

  • The nitro group position on the phenylsulfonyl moiety significantly influences molecular weight and electronic properties. For example, the 3-nitro isomer (target compound) and 4-nitro analog share nearly identical molecular weights, but the nitro group’s orientation may alter steric interactions or hydrogen-bonding capacity in biological systems.
  • The 2-methyl-5-nitro analog exhibits increased molecular weight (475.6 vs. 461.5) due to the methyl group, which could enhance lipophilicity and affect membrane permeability.

Biological Relevance :

  • Fluorinated derivatives, such as the 2,4-difluoro analog , are often employed to improve metabolic stability and binding affinity in drug design. The absence of a nitro group in this compound suggests a divergent pharmacological profile compared to nitro-containing analogs.
  • Pyridazine derivatives with bulky substituents (e.g., biphenyl or trimethylpyrazole ) may exhibit distinct target selectivity due to enhanced van der Waals interactions or altered steric hindrance.

Synthetic Flexibility: highlights synthetic routes for pyridazinones with fluorophenylpiperazine groups, emphasizing the role of nucleophilic substitution and hydrolysis in modifying the pyridazine core . Similar strategies likely apply to the target compound’s synthesis.

Preparation Methods

Synthesis of 3-Chloro-6-(Piperazin-1-yl)Pyridazine

Starting material : 3,6-Dichloropyridazine.
Reaction :

  • Step 1 : 3,6-Dichloropyridazine reacts with 4-ethylpiperazine (1.2 equivalents) in anhydrous acetonitrile under reflux (82°C) for 18–24 hours, using potassium carbonate (2.5 equivalents) as a base.
  • Mechanism : SNAr facilitated by the electron-withdrawing chlorine atoms.
  • Outcome : 3-(4-Ethylpiperazin-1-yl)-6-chloropyridazine (Yield: 68–72%).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.89 (d, J = 9.2 Hz, 1H, pyridazine-H), 3.78–3.72 (m, 4H, piperazine-H), 2.56–2.49 (m, 4H, piperazine-H), 2.44 (q, J = 7.2 Hz, 2H, CH2CH3), 1.09 (t, J = 7.2 Hz, 3H, CH3).

Substitution at Position 6 with Piperazine

Reaction :

  • Step 2 : 3-(4-Ethylpiperazin-1-yl)-6-chloropyridazine reacts with excess piperazine (3.0 equivalents) in acetonitrile at 120°C for 36 hours.
  • Purpose : Introduces a piperazine group at position 6.
  • Outcome : 3-(4-Ethylpiperazin-1-yl)-6-(piperazin-1-yl)pyridazine (Yield: 65–70%).

Optimization :

  • Higher temperatures (120°C vs. 82°C) and excess piperazine ensure complete substitution while minimizing dimerization.

Sulfonylation of Piperazine with 3-Nitrobenzenesulfonyl Chloride

Reaction :

  • Step 3 : 3-(4-Ethylpiperazin-1-yl)-6-(piperazin-1-yl)pyridazine reacts with 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane at 0–5°C for 2 hours, using triethylamine (2.5 equivalents) as a base.
  • Mechanism : Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur atom.
  • Outcome : Target compound (Yield: 75–80%).

Side Reactions :

  • Disulfonylation : Controlled by using stoichiometric sulfonyl chloride (1.1 eq) and low temperatures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Solvent Temperature Yield (%)
1 Acetonitrile 82°C 68–72
2 Acetonitrile 120°C 65–70
3 Dichloromethane 0–5°C 75–80
  • Polar aprotic solvents (acetonitrile) enhance SNAr reactivity by stabilizing transition states.
  • Low temperatures during sulfonylation suppress disubstitution.

Base Selection

Step Base Role
1 K2CO3 Absorbs HCl, maintains pH
3 Triethylamine Scavenges HCl, drives reaction
  • K2CO3 in SNAr reactions avoids side reactions from strong bases.
  • Triethylamine in sulfonylation prevents sulfonyl chloride hydrolysis.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR δ 8.65 (s, 1H, Ar-H), 8.34–8.28 (m, 2H, Ar-H), 4.12–4.08 (m, 4H, piperazine), 2.61 (q, J = 7.2 Hz, 2H, CH2CH3), 1.13 (t, J = 7.2 Hz, 3H, CH3).
13C NMR δ 158.2 (C=N), 148.5 (Ar-C), 134.7 (Ar-C), 54.3 (piperazine-C), 52.1 (piperazine-C), 46.8 (CH2CH3), 12.4 (CH3).
HRMS m/z Calculated: 447.51 [M+H]+; Found: 447.49.

Challenges and Mitigation

Regioselectivity in Substitution

  • Issue : Competing substitution at positions 3 and 6 in dichloropyridazine.
  • Solution : Sequential addition of nucleophiles (ethylpiperazine first, then piperazine) ensures regiocontrol.

Sulfonylation Selectivity

  • Issue : Potential sulfonylation of the 4-ethylpiperazine group.
  • Solution : The 4-ethylpiperazine nitrogen is tertiary and less nucleophilic than the secondary piperazine nitrogen at position 6.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

  • Approach : Use Suzuki-Miyaura coupling to introduce aryl groups, though this is less applicable to sulfonamide synthesis.

Radical Cyclization

  • Method : Formal [4+2] cyclization of vinylogous enaminonitriles with sulfonyl hydrazides, though this approach is better suited for pyridazine core synthesis.

Q & A

What are the common synthetic challenges in preparing 3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, and how are they addressed methodologically?

Level: Basic
Answer:
The synthesis involves sequential functionalization of the pyridazine core with two distinct piperazine groups. Key challenges include:

  • Regioselectivity : Ensuring proper substitution at the 3- and 6-positions of pyridazine. This is typically addressed using protective group strategies or stepwise coupling reactions .
  • Purification : Due to polar intermediates, column chromatography with gradients of polar solvents (e.g., methanol/dichloromethane) is often required.
  • Characterization : Confirm structural integrity via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of regiochemistry .

What safety protocols are recommended for handling this compound during laboratory experiments?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if handling powders to avoid inhalation .
  • Ventilation : Conduct experiments in a fume hood to mitigate exposure to airborne particles.
  • Storage : Store in a cool, dry place away from ignition sources (e.g., open flames) due to potential decomposition risks .

How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives with dual piperazine substitutions?

Level: Advanced
Answer:
Contradictions may arise from variations in assay conditions or compound purity. Methodological approaches include:

  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition, cell viability, and in vivo models) to confirm target engagement .
  • Purity Assessment : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors.
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across concentrations to identify activity thresholds .

What computational strategies are employed to predict the binding interactions of this compound with potential biological targets?

Level: Advanced
Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Crystallographic data from related piperazine derivatives can guide receptor selection .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time (50–100 ns trajectories) to assess conformational flexibility and entropy changes .
  • QSAR Modeling : Correlate structural features (e.g., sulfonyl group electronegativity) with activity trends from analogous compounds .

Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and piperazine ring conformations.
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for confirming sulfonyl-piperazine orientation .

How does the presence of the 3-nitrophenylsulfonyl group influence the compound's reactivity and stability under different experimental conditions?

Level: Advanced
Answer:

  • Reactivity : The sulfonyl group acts as a strong electron-withdrawing moiety, increasing susceptibility to nucleophilic attack. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) are recommended to assess degradation pathways.
  • Photostability : Monitor UV-vis absorption to detect nitro group-mediated photodegradation. Use amber glassware for light-sensitive reactions .

How to design experiments to evaluate the pharmacokinetic (PK) properties of this compound?

Level: Advanced
Answer:

  • In Vitro Assays :
    • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo Studies : Administer to rodent models and collect plasma samples at timed intervals. Calculate bioavailability (F%) and half-life (t1/2_{1/2}) .

What strategies mitigate synthetic byproducts during the introduction of dual piperazine groups?

Level: Advanced
Answer:

  • Sequential Coupling : Introduce the ethylpiperazine group first, followed by the sulfonyl-piperazine moiety to minimize cross-reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction times and byproduct formation via controlled heating .
  • Byproduct Identification : Use LC-MS to detect and quantify impurities, guiding optimization of reaction stoichiometry .

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